1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)ethanone
CAS No.: 85524-81-8
Cat. No.: VC16235763
Molecular Formula: C16H15FO3
Molecular Weight: 274.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85524-81-8 |
|---|---|
| Molecular Formula | C16H15FO3 |
| Molecular Weight | 274.29 g/mol |
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)ethanone |
| Standard InChI | InChI=1S/C16H15FO3/c1-19-15-8-5-12(10-16(15)20-2)14(18)9-11-3-6-13(17)7-4-11/h3-8,10H,9H2,1-2H3 |
| Standard InChI Key | BQHPNUZBERAFHF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)CC2=CC=C(C=C2)F)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)ethanone, reflects its bifunctional aromatic system. The 3,4-dimethoxyphenyl group contributes electron-donating methoxy (-OCH) substituents at positions 3 and 4, while the 4-fluorophenyl group introduces an electron-withdrawing fluorine atom at the para position. The ethanone bridge (C=O) connects these aromatic rings, creating a planar structure conducive to intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.29 g/mol |
| SMILES | COC1=C(C=C(C=C1)C(=O)CC2=CC=C(C=C2)F)OC |
| InChIKey | BQHPNUZBERAFHF-UHFFFAOYSA-N |
Synthesis and Optimization
Friedel-Crafts Acylation
The primary synthetic route involves Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic substrate in the presence of a Lewis acid catalyst (e.g., AlCl). For this compound, 4-fluoroacetophenone derivatives are typically acylated with 3,4-dimethoxyphenyl precursors. The reaction proceeds via electrophilic substitution, forming the carbonyl-linked structure.
Alternative Methods
Recent advancements include microwave-assisted synthesis to reduce reaction times and improve yields. Solvent systems such as acetonitrile or dichloromethane are employed, with potassium carbonate () facilitating deprotonation . Post-synthetic purification often involves recrystallization from ethanol or ethyl acetate, yielding products with >90% purity.
Table 2: Synthetic Conditions and Yields
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl | CHCl | 25°C | 75–85 |
| Microwave Synthesis | KCO | CHCN | 90°C | 88–92 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
H-NMR (300 MHz, CDCl):
-
δ 7.85 (d, J = 8.4 Hz, 2H, Ar-F),
-
δ 6.95–7.10 (m, 3H, dimethoxyphenyl),
-
δ 3.90 (s, 6H, -OCH),
-
δ 4.25 (s, 2H, CH-CO).
Methoxy protons resonate as singlet peaks due to equivalent environments, while aromatic protons show splitting patterns indicative of substitution.
-
Infrared Spectroscopy (IR)
The carbonyl (C=O) stretch appears at 1705 cm, confirming the ketone functionality. Additional peaks at 1250 cm (C-F) and 2830 cm (C-O) align with fluorophenyl and methoxy groups, respectively.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL) but is soluble in polar organic solvents (e.g., DMSO, ethanol). Stability studies indicate decomposition above 200°C, with optimal storage at –20°C under inert atmospheres.
Crystallographic Data
X-ray diffraction reveals a monoclinic crystal system with space group P2/c. The dihedral angle between aromatic rings is 85.7°, minimizing steric hindrance and enhancing planar stacking interactions.
| Compound | Substituents | IC (µM) | Target |
|---|---|---|---|
| 19 | 3,4-OCH | 9.8 | Xanthine Oxidase |
| YK-4-279 | 4-OCH | 0.9 | EWS-FLI1 |
| 9u | 4-N(CH) | 0.26 | EWS-FLI1 |
Anticancer Activity
In studies targeting EWS-FLI1 oncoproteins, methoxy-substituted compounds like YK-4-279 (GI = 0.9 µM) show growth inhibition in Ewing’s sarcoma cells . The electron-donating methoxy groups in 1-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)ethanone may similarly disrupt protein-DNA interactions, warranting further investigation .
Applications and Future Directions
Pharmaceutical Development
The compound’s bifunctional aromatic system makes it a candidate for prodrug modifications. Esterification of the ketone group could enhance bioavailability, while fluorophenyl moieties may improve blood-brain barrier penetration.
Material Science
Its planar structure and π-π stacking capability suggest utility in organic semiconductors or liquid crystals. Computational studies predict a HOMO-LUMO gap of 3.2 eV, suitable for optoelectronic applications.
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